3-Fluoro-4-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMOEPZZTTWDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323076 | |

| Record name | 3-Fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-88-2 | |

| Record name | 3-Fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methylpyridine: Chemical Properties, Structure, and Applications

Introduction

3-Fluoro-4-methylpyridine, also known as 3-fluoro-4-picoline, is a fluorinated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its unique structural features, namely the presence of a fluorine atom and a methyl group on the pyridine ring, impart specific reactivity and properties that make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C6H6FN | [1][3][4][5][6] |

| Molecular Weight | 111.12 g/mol | [1][3][4][6] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 133.2°C at 760 mmHg | [5] |

| 150-152°C | [3] | |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| 1.09 g/cm³ at 25°C | [3] | |

| Flash Point | 34.3 ± 21.8 °C | [5] |

| 43°C | [3] | |

| Refractive Index | 1.477 | [5] |

| Purity | ≥ 98% (GC) | [1][3] |

| Storage Conditions | Store at 0-8°C in a cool, dry place away from light | [1][3] |

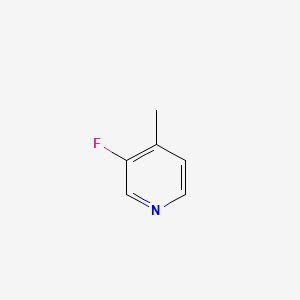

Chemical Structure

The structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position.

-

IUPAC Name : this compound[6]

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Example Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol is adapted from the synthesis of methyl 3-fluoropyridine-4-carboxylate and illustrates a potential route for introducing a fluorine atom to a pyridine ring.[7]

Reaction: Methyl 3-nitropyridine-4-carboxylate + CsF → Methyl 3-fluoropyridine-4-carboxylate

Procedure:

-

To a solution of methyl 3-nitropyridine-4-carboxylate (1 equivalent) in dry DMSO, add Cesium Fluoride (CsF) (5 equivalents) under a nitrogen atmosphere.

-

Heat the reaction mixture to 120°C for 90 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add distilled water to the reaction mixture.

-

Extract the product with ethyl acetate.

-

Concentrate the organic extracts in vacuo.

-

Purify the crude product by flash chromatography to yield the fluorinated product.[7]

The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, which can activate the ring for certain nucleophilic substitution reactions.[9] The methyl group can also be a site for further functionalization.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential biological activity.[1]

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, including antiviral and antibacterial agents.[1][2] The incorporation of a fluorine atom can enhance the metabolic stability and pharmacokinetic properties of drug candidates.[7]

-

Agrochemical Synthesis : This compound is utilized in the formulation of agrochemicals such as pesticides and herbicides.[1][3] The unique structure can contribute to improved selectivity and effectiveness of crop protection products.[2]

-

Material Science : It can be incorporated into polymers to enhance thermal stability and mechanical properties.[2]

-

Flavor and Fragrance Industry : Its aromatic properties are explored for use in flavoring agents and fragrances.[1][2]

Caption: Key application areas of this compound.

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[5] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[3][10]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][10]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5][10]

-

In case of contact with skin, wash with plenty of water.[5][10]

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][10]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10][11][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. agrochemx.com [agrochemx.com]

- 4. This compound [stenutz.eu]

- 5. echemi.com [echemi.com]

- 6. This compound | C6H6FN | CID 345367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Fluoro-3-nitro-4-methylpyridine: Properties, Safety, Synthesis & Applications | High-Purity Chemical Supplier in China [pipzine-chem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Synthesis and Characterization of 3-Fluoro-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-4-methylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a thorough analysis of its characterization.

Physicochemical Properties of this compound

This compound, also known as 3-Fluoro-4-picoline, is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆FN | [1] |

| Molecular Weight | 111.12 g/mol | [1] |

| CAS Number | 399-88-2 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Purity | ≥98% (GC) | [3][4] |

| Boiling Point | 150-152 °C | [4] |

| Density | 1.080 g/mL | [5] |

| Flash Point | 43 °C | [4] |

Synthesis of this compound

The most plausible and widely utilized method for the synthesis of this compound is the Balz-Schiemann reaction. This reaction involves the diazotization of a primary aromatic amine, in this case, 3-amino-4-methylpyridine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.

Proposed Synthetic Pathway

The synthesis begins with the precursor, 3-amino-4-methylpyridine, which can be synthesized from 3-halo-4-methylpyridine or 4-methylpyridine-3-boronic acid as described in the literature.[6][7] The amino group is then converted to a diazonium tetrafluoroborate salt, which upon heating, yields this compound.

Experimental Protocol (Hypothetical)

The following experimental protocol is adapted from the well-established procedure for the synthesis of 4-fluoropyridine via the Balz-Schiemann reaction.[8]

Materials:

-

3-Amino-4-methylpyridine

-

42% aqueous solution of Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, charge a 42% aqueous solution of HBF₄. Add 3-amino-4-methylpyridine portion-wise while stirring. The temperature is maintained between 0-5 °C using an ice-water bath.

-

Slowly add a solution of sodium nitrite in water to the suspension. Maintain the reaction temperature between 0-5 °C throughout the addition. The reaction mixture is expected to turn into a clear solution as the diazotization proceeds.

-

After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

Decomposition: Allow the reaction mixture to warm up to room temperature. The diazonium salt will start to decompose, evidenced by the evolution of nitrogen gas. Gentle heating may be required to ensure complete decomposition.

-

Work-up and Purification: Cool the reaction mixture and slowly add it to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: Extensive searches of the scientific literature and chemical databases did not yield publicly available experimental spectral data for this compound. Therefore, the following data is predicted based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

| Technique | Predicted Data | Justification |

| ¹H NMR | δ ~8.3-8.5 (m, 2H, H-2, H-6), ~7.1-7.3 (t, 1H, H-5), ~2.2-2.4 (s, 3H, -CH₃) | Based on the spectra of 3-fluoropyridine and various methylpyridines. The protons on the pyridine ring will be deshielded, with the fluorine atom influencing the splitting patterns of adjacent protons. The methyl group will appear as a singlet in the upfield region. |

| ¹³C NMR | δ ~155-160 (d, C-3), ~145-150 (d, C-2), ~135-140 (s, C-4), ~120-125 (d, C-5), ~140-145 (d, C-6), ~15-20 (s, -CH₃) | Predicted based on the known shifts for fluorinated and methylated pyridines. The carbon directly attached to the fluorine (C-3) will show a large coupling constant (¹JCF). Other carbons will also exhibit smaller C-F couplings. |

| IR (FTIR) | ~3050-3100 cm⁻¹ (C-H aromatic stretch), ~2900-3000 cm⁻¹ (C-H aliphatic stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1200-1300 cm⁻¹ (C-F stretch) | Typical vibrational frequencies for aromatic compounds containing methyl and fluoro substituents. |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 111. Fragmentation may involve the loss of a methyl radical (M-15) leading to a peak at m/z = 96, or loss of HCN (M-27) leading to a peak at m/z = 84. | The molecular ion peak should be prominent. Fragmentation patterns are predicted based on the stability of the resulting ions and neutral fragments. |

Characterization Workflow

Applications

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of the final products. Its applications include, but are not limited to, the synthesis of novel antiviral and antibacterial agents, as well as herbicides and pesticides.[3]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

References

- 1. This compound [stenutz.eu]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. Pyridine, 3-fluoro- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Pyridine, 3-methyl- [webbook.nist.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data of 3-Fluoro-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for 3-Fluoro-4-methylpyridine. Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted data and relevant experimental data from closely related structural analogs, 3-Fluoropyridine and 2-Fluoro-4-methylpyridine, to offer valuable insights for researchers.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₆FN[1]

-

Molecular Weight: 111.12 g/mol [1]

-

CAS Number: 399-88-2[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 2-Fluoro-4-methylpyridine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectral Data of 2-Fluoro-4-methylpyridine

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Note: Specific peak assignments and coupling constants for 2-Fluoro-4-methylpyridine are not detailed in the available public information. The interpretation of the ¹H and ¹³C NMR spectra of this compound would involve considering the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group on the chemical shifts of the pyridine ring protons and carbons. ¹⁹F NMR would show a single resonance, and its coupling with neighboring protons would be observable in both the ¹H and ¹⁹F spectra.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Fluoropyridine from the NIST/EPA Gas-Phase Infrared Database provides a reference for the expected vibrational modes.

Table 3: IR Spectral Data of 3-Fluoropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | C-H stretching (aromatic) |

| ~1600 | Strong | C=C and C=N stretching |

| ~1400-1500 | Medium-Strong | Aromatic ring vibrations |

| ~1200-1300 | Strong | C-F stretching |

| Below 1000 | Multiple bands | C-H bending and other fingerprint region vibrations |

Note: The IR spectrum of this compound is expected to show additional bands corresponding to the C-H stretching and bending vibrations of the methyl group.

Mass Spectrometry (MS)

Predicted mass spectral data for this compound is available from PubChemLite. The primary fragmentation pathways would involve the loss of the methyl group or rearrangements of the pyridine ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M]+ | 111.04787 |

| [M+H]⁺ | 112.05570 |

| [M+Na]⁺ | 134.03764 |

Note: The experimental mass spectrum of 3-Fluoropyridine shows a prominent molecular ion peak at m/z 97, corresponding to its molecular weight.[2] The fragmentation pattern would be influenced by the stability of the resulting ions.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyridine derivatives.

NMR Spectroscopy

A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) is typically used. Solid samples can be analyzed as a KBr pellet or a Nujol mull. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Physical properties of 3-Fluoro-4-methylpyridine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 3-Fluoro-4-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

This compound is a colorless to pale yellow liquid. Accurate determination of its physical properties is crucial for process design, safety, and quality control in research and manufacturing.

Data Summary

The physical properties of this compound are summarized in the table below. It is important to note a discrepancy in the scientific literature and commercial supplier data regarding the Chemical Abstracts Service (CAS) number and associated boiling point. This guide focuses on the data correlated with CAS number 399-88-2, which is consistently referenced in major chemical databases such as PubChem.

| Property | Value | Units | Conditions |

| Boiling Point | 133.2 - 136 | °C | 760 mmHg |

| Density | 1.080 - 1.1 | g/cm³ | 25 °C |

Note on Discrepancies: An alternative CAS number, 2369-14-6, is sometimes cited with a boiling point range of 150-152°C. Researchers should verify the identity of their material, preferably through analytical means, to ensure correlation with the correct physical data.

Experimental Protocols

The following sections detail standardized methodologies for the determination of boiling point and density, essential for the verification and quality control of this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate and reproducible measurements, standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM) are recommended.

Methodology based on OECD Guideline 103 and ASTM D1120:

This method determines the equilibrium boiling point of a liquid under atmospheric pressure.

-

Apparatus:

-

A 100 mL round-bottom, short-neck, heat-resistant glass flask.

-

A water-cooled reflux condenser with a standard taper joint corresponding to the flask.

-

A calibrated partial immersion thermometer or a suitable thermocouple with a resolution of at least 0.5°C.

-

A heating mantle or another suitable heat source that provides uniform heating.

-

Boiling chips (e.g., silicon carbide grains) to ensure smooth boiling.

-

A barometer to record the atmospheric pressure.

-

-

Procedure:

-

Place 60 mL of this compound and a few boiling chips into the flask.

-

Assemble the apparatus, ensuring the thermometer bulb is positioned with its upper end level with the bottom of the side arm of the flask.

-

Apply heat to the flask at a controlled rate. The liquid should boil and the condensate should return to the flask from the condenser.

-

Adjust the heating to maintain a steady boiling rate, with the reflux ring of the condensate visible in the condenser.

-

Record the temperature when it becomes constant. This is the equilibrium boiling point at the recorded atmospheric pressure.

-

Correct the observed boiling point to standard atmospheric pressure (760 mmHg) using a pressure-correction formula if the measurement was made at a different pressure.

-

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer, hydrometer, or a digital density meter.

Methodology based on OECD Guideline 109 and ASTM D4052:

This protocol describes the use of an oscillating U-tube digital density meter, a highly accurate and rapid method.[1]

-

Apparatus:

-

A digital density meter capable of maintaining a constant temperature (e.g., 25 °C ± 0.05 °C).

-

A syringe or autosampler for sample injection.

-

High-purity dry air or nitrogen for cleaning and drying the U-tube.

-

Reference liquids with known densities for calibration (e.g., freshly boiled, high-purity water).

-

-

Procedure:

-

Calibrate the instrument according to the manufacturer's instructions using at least two reference standards that bracket the expected density of the sample.

-

Ensure the oscillating U-tube is clean and dry before introducing the sample.

-

Inject a small volume of this compound into the U-tube, ensuring there are no air bubbles.[1]

-

Allow the sample to thermally equilibrate within the instrument.

-

The instrument measures the period of oscillation of the U-tube containing the sample and calculates the density.

-

Perform multiple readings to ensure repeatability and report the average value.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Fluoro-4-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Due to the limited availability of specific experimental data for this compound in public literature, this document combines known physical properties with extrapolated qualitative and quantitative insights from structurally similar compounds. Furthermore, it details robust experimental protocols for determining solubility and stability, empowering researchers to generate precise data for their specific applications.

Core Compound Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C6H6FN and a molecular weight of 111.12 g/mol .[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H6FN | [2][3] |

| Molecular Weight | 111.12 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 150-152°C | [2] |

| Density | 1.09 g/cm³ at 25°C | [2] |

| Flash Point | 43°C | [2] |

| CAS Number | 399-88-2 | [3] |

Solubility Profile

To provide a predictive framework, Table 2 outlines the expected qualitative solubility of this compound in a selection of common solvents, based on the behavior of analogous compounds.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Moderately Soluble to Miscible | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[5] |

| Ethanol | Miscible | "Like dissolves like" principle; both are polar molecules. |

| Methanol | Miscible | Similar to ethanol, miscibility is expected due to polarity. |

| Acetone | Miscible | A polar aprotic solvent, likely to be a good solvent for a polar compound. |

| Dichloromethane | Soluble | A common solvent for a wide range of organic compounds. |

| Ethyl Acetate | Soluble | A moderately polar solvent in which solubility is anticipated. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Place the flask in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved compound confirms saturation.[6]

-

Sample Withdrawal and Filtration: Allow the solution to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or mol/L, by taking into account the dilution factor.

A visual representation of this experimental workflow is provided below.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is crucial for its handling, storage, and application in synthesis.[7] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.[8][9]

A typical forced degradation study would investigate the stability of this compound under the following conditions:

-

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperatures.

-

Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Exposure to dry heat at elevated temperatures.

-

Photolytic Degradation: Exposure to light with a specified wavelength and intensity.

Table 3 provides a summary of recommended conditions for forced degradation studies based on ICH guidelines.

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 N HCl, room temperature and/or 60°C |

| Basic Hydrolysis | 0.1 N NaOH, room temperature and/or 60°C |

| Oxidation | 3% H₂O₂, room temperature |

| Thermal | 80°C (dry heat) |

| Photolytic | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)[8][10] |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC or GC system with a suitable detector (e.g., UV, MS)

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the appropriate medium for each stress condition (e.g., dissolved in the acidic, basic, or oxidative solution). For thermal and photolytic studies, the neat compound or a solution in an inert solvent can be used.

-

Stress Application: Expose the samples to the respective stress conditions for a defined period.

-

Neutralization (for hydrolytic studies): After the exposure period, neutralize the acidic and basic samples to prevent further degradation.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable chromatographic method (e.g., HPLC with a gradient elution).

-

Peak Purity and Mass Balance: Evaluate the results for the appearance of degradation products, the loss of the parent compound, and mass balance. Peak purity analysis of the parent peak in the stressed samples is crucial to ensure that no degradation products are co-eluting.

The logical flow of a forced degradation study is depicted in the following diagram.

Caption: Logical relationship in a forced degradation study.

Conclusion

While specific experimental data for the solubility and stability of this compound is limited, this guide provides a robust framework for researchers and drug development professionals. By leveraging data from analogous compounds and implementing the detailed experimental protocols, users can generate the necessary data to support their research and development activities. The provided workflows and logical diagrams offer a clear path for conducting these essential studies, ensuring the safe and effective use of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. agrochemx.com [agrochemx.com]

- 3. This compound | C6H6FN | CID 345367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Picoline - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. nbinno.com [nbinno.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Strategic Imperative of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide

Abstract: The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. When combined with the privileged pyridine scaffold, a motif present in numerous approved drugs, the resulting fluorinated pyridines offer a powerful toolkit for modulating physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of the role of fluorinated pyridines in drug discovery, detailing their impact on molecular properties, common synthetic methodologies, and applications in successful therapeutic agents. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these unique building blocks to overcome challenges in lead optimization and candidate selection.

Modulation of Physicochemical Properties

The introduction of fluorine, the most electronegative element, onto a pyridine ring profoundly alters its electronic and physical properties. These modifications are often context-dependent but provide a rational basis for fine-tuning a drug candidate's profile.[1][2]

Basicity (pKa) and Target Engagement

Fluorine's strong inductive electron-withdrawing effect significantly reduces the electron density of the pyridine ring, thereby lowering the basicity of the nitrogen atom. This modulation of pKa is critical for optimizing drug-receptor interactions, as it can decrease unwanted ionic interactions or improve the binding to a target that favors a less basic moiety.[2][3] Furthermore, altering pKa influences aqueous solubility and the absorption profile of a drug candidate.

Table 1: Impact of Fluorination on Pyridine Physicochemical Properties Data is illustrative and compiled from various sources to show general trends.

| Compound | Position of Fluorine | pKa (of conjugate acid) | logD at pH 7.4 | Rationale for Change |

| Pyridine | N/A | ~5.2 | ~0.5 | Baseline reference. |

| 2-Fluoropyridine | 2 | ~ -0.4 | ~1.1 | Strong inductive withdrawal proximal to nitrogen drastically reduces basicity. |

| 3-Fluoropyridine | 3 | ~3.0 | ~1.0 | Inductive effect is attenuated by distance, resulting in a moderate pKa decrease. |

| 4-Fluoropyridine | 4 | ~1.9 | ~0.9 | Significant pKa reduction due to resonance and inductive effects. |

| 2-(Trifluoromethyl)pyridine | 2 (CF₃) | ~1.0 | ~1.8 | The potent electron-withdrawing nature of the CF₃ group markedly lowers basicity and increases lipophilicity. |

| 2-((Difluoromethyl)thio)pyridine | 2 (SCF₂H) | 1.15[3] | 1.95[3] | The SCF₂H group increases lipophilicity compared to a non-fluorinated analog (logD 1.69).[3] |

| 2-((Trifluoromethyl)thio)pyridine | 2 (SCF₃) | 0.42[3] | 2.13[3] | Full fluorination further decreases basicity and shows the highest lipophilicity in the series.[3] |

Lipophilicity and Membrane Permeability

Fluorination has a complex, dual effect on lipophilicity (measured as logP or logD). While replacing hydrogen with fluorine increases the molecule's surface area and can enhance lipophilicity, the highly polar C-F bond can also increase the overall molecular dipole moment, potentially reducing lipophilicity.[3] This context-dependent impact allows medicinal chemists to subtly adjust a compound's ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[1][4]

Metabolic Stability

One of the most valuable applications of fluorination is to enhance metabolic stability.[5][6] The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage.[2] Introducing fluorine at a "metabolic soft spot"—a position on the molecule susceptible to oxidation by cytochrome P450 (CYP) enzymes—can effectively block this pathway, prolonging the drug's half-life and improving its pharmacokinetic profile.[2][5] For instance, fluorination of benzylic or allylic positions can prevent hydroxylation.[5]

Synthetic Methodologies and Experimental Protocols

The synthesis of fluorinated pyridines can be achieved through various methods, each with its own advantages and substrate scope. Key strategies include diazotization-fluorination, halogen exchange (Halex) reactions, and direct C-H fluorination.[7][8][9]

Key Synthetic Strategies

-

Balz-Schiemann Reaction: This classic method involves the conversion of an aminopyridine to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding fluoropyridine.[7][10]

-

Halogen Exchange (Halex): This involves the nucleophilic substitution of a chloro- or bromo-pyridine with a fluoride source, such as KF or CsF. The reaction is particularly efficient for pyridines activated with electron-withdrawing groups at the 2- or 4-positions.[7]

-

Nucleophilic Aromatic Substitution (SNAr): 2-Fluoropyridines are excellent substrates for SNAr reactions. The reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, demonstrating the superior leaving group potential of fluoride in this context under specific conditions.[11]

-

From Pyridine N-Oxides: A modern, metal-free approach allows for the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which can then be readily fluorinated with sources like KF.[12]

Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

This protocol is adapted from a detailed procedure for the synthesis of 4-fluoropyridine.[10]

Materials and Reagents:

-

4-Aminopyridine

-

42% Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

Procedure:

-

In a suitable reaction vessel, dissolve 4-aminopyridine (14.4 g, 153 mmol) in 42% HBF₄ (60 mL) by warming to 40 °C.

-

Cool the solution to 5–7 °C using an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.

-

Slowly add solid sodium nitrite (12.0 g, 174 mmol) to the suspension in portions, maintaining the internal temperature between 5–9 °C. The addition may take up to 90 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 5–10 °C.

-

Allow the reaction mixture to warm to room temperature (25 °C). The diazonium salt will begin to decompose, evidenced by gas evolution.

-

The crude product is isolated by carefully neutralizing the reaction mixture with a saturated aqueous solution of NaHCO₃ and extracting with dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation.

-

Purify the crude product by fractional distillation to yield pure 4-fluoropyridine.

Applications in Drug Discovery: Case Studies

Numerous FDA-approved drugs incorporate the fluorinated pyridine motif, highlighting its importance across various therapeutic areas.[2]

Table 2: Selected FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety

| Drug Name | Fluorinated Moiety | Target | Therapeutic Area |

| Alpelisib | 2-(Trifluoro-t-butyl)pyridine | PI3Kα Inhibitor | Oncology (Breast Cancer)[13] |

| Lemborexant | 5-Fluoropyridine | Dual Orexin Receptor Antagonist | Insomnia[13] |

| Doravirine | 3-Fluoro-4-(trifluoromethyl)pyridine | Non-nucleoside Reverse Transcriptase Inhibitor | Antiviral (HIV-1)[13] |

| Vericiguat | 5-Fluoropyrazolo[3,4-b]pyridine | Soluble Guanylate Cyclase (sGC) Stimulator | Cardiology (Heart Failure)[13] |

Case Study: Bioisosteric Replacement and Activity

In a study on quorum sensing inhibitors, a 2-difluoromethylpyridine group was successfully used as a bioisosteric replacement for a pyridine-N-oxide moiety.[14] This substitution led to compounds with similar or enhanced biological activity.

Table 3: Quantitative Data for Quorum Sensing Inhibitors Data from T. T. Tung & T. Nguyen Quoc, RSC Med. Chem., 2021.[14]

| Compound | Key Moiety | IC₅₀ (µM) vs. P. aeruginosa |

| 4NPO (Reference) | Pyridine-N-oxide | 33 ± 1.12 |

| Compound 1 | 2-Difluoromethylpyridine | 35 ± 1.12 |

| Compound 5 | 2-Difluoromethylpyridine derivative | 19 ± 1.01 |

| Compound 6 | 2-Difluoromethylpyridine derivative | 27 ± 0.67 |

The data demonstrates that replacing the pyridine-N-oxide with a 2-difluoromethylpyridine group (Compound 1) maintained the activity, while further derivatization (Compounds 5 and 6) led to a significant improvement in potency.[14]

Visualizing Workflows and Pathways

Signaling Pathway: Kinase Inhibition

Fluorinated pyridines are common components of kinase inhibitors, which block aberrant signaling pathways often implicated in cancer. The diagram below illustrates this mechanism of action.

Caption: Kinase signaling pathway inhibited by a fluorinated pyridine drug.

Experimental Workflow: Hit-to-Lead Optimization

The process of optimizing a hit compound often involves a "fluorine scan," where fluorine atoms are systematically introduced at different positions on a core scaffold like pyridine to improve drug-like properties.

Caption: Drug discovery workflow featuring a pyridine fluorine scan.

Conclusion

Fluorinated pyridines represent a class of chemical motifs of paramount importance in drug discovery. The strategic incorporation of fluorine allows for the rational modulation of a molecule's basicity, lipophilicity, and metabolic stability, providing medicinal chemists with essential tools to address common challenges in lead optimization.[1][2][15] By blocking metabolic soft spots, enhancing binding affinity, and fine-tuning pharmacokinetic parameters, these compounds have led to the development of numerous successful therapeutics. A thorough understanding of their synthesis and structure-property relationships is crucial for any research professional aiming to design the next generation of innovative medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. nbinno.com [nbinno.com]

3-Fluoro-4-methylpyridine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylpyridine, a key building block in modern medicinal chemistry and agrochemical synthesis. This document details its chemical identity, physicochemical properties, and safety information. Furthermore, it explores its critical role in the synthesis of prominent pharmaceutical agents and elucidates the associated biological signaling pathways. Detailed experimental protocols for its synthesis and characterization, though not available in exhaustive public literature, are discussed based on analogous chemical transformations.

Chemical Identity and Properties

This compound, also known as 3-fluoro-4-picoline, is a fluorinated pyridine derivative. The presence of the fluorine atom and the methyl group on the pyridine ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1]

Molecular Formula: C₆H₆FN[1][2]

It is important to distinguish this compound from its isomers, such as 2-Fluoro-5-methylpyridine, which has the CAS number 2369-14-6.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 111.12 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 133.2 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 34.3 ± 21.8 °C | [1] |

| Refractive Index | 1.477 | [1] |

| Solubility | Slightly soluble in water. | [4] |

| pKa | 3.53 ± 0.10 (Predicted) | [4] |

Spectroscopic Data

While a complete set of publicly available, detailed spectral assignments for this compound is limited, the following provides an overview of expected spectroscopic characteristics based on its structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl protons. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and methyl substituents. For instance, in related methylpyridines, aromatic protons typically appear in the 7.0-8.5 ppm range, while the methyl protons are found around 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF). Aromatic carbons generally resonate between 120-150 ppm, while the methyl carbon will appear at a higher field (around 15-25 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aryl fluorides, the chemical shift typically falls within the range of -100 to -130 ppm relative to CFCl₃.[5][6]

-

FT-IR: The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group (around 2900-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and a strong C-F stretching band (typically in the 1200-1300 cm⁻¹ region).

Synthesis and Reactivity

The reactivity of this compound is dictated by the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring. This substitution pattern makes it a versatile intermediate for further functionalization in the synthesis of more complex molecules.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceutical compounds.[3] Its incorporation into drug molecules can enhance their metabolic stability, binding affinity, and bioavailability.

Key Pharmaceutical Ingredients (APIs) Synthesized from this compound

-

Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly those with BRCA mutations.

-

Leflunomide: An immunomodulatory drug used to treat rheumatoid arthritis.

-

Moxifloxacin: A broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.

Associated Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs synthesized from this compound are a direct result of their interaction with specific biological pathways.

Olaparib and PARP Inhibition

Olaparib functions by inhibiting PARP enzymes, which are essential for the repair of single-strand DNA breaks. In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. The inhibition of PARP by Olaparib leads to an accumulation of unrepaired single-strand breaks, which are converted into double-strand breaks during DNA replication. The inability of BRCA-deficient cells to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.

Caption: Olaparib's mechanism of action via PARP inhibition.

Leflunomide, DHODH Inhibition, and NF-κB Signaling

The active metabolite of Leflunomide, teriflunomide, exerts its immunomodulatory effects primarily by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes. By depleting the pyrimidine pool, Leflunomide halts the proliferation of these immune cells. Additionally, Leflunomide has been shown to inhibit tyrosine kinases and interfere with the activation of NF-κB, a key transcription factor in the inflammatory response.

Caption: Leflunomide's dual mechanism of action.

Moxifloxacin and Bacterial DNA Replication

Moxifloxacin, a fluoroquinolone antibiotic, targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. By inhibiting these enzymes, Moxifloxacin traps them in a complex with cleaved DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

Caption: Moxifloxacin's inhibition of bacterial DNA replication.

Safety and Handling

This compound is a flammable liquid and vapor. It is also classified as causing skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[1] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a range of biologically active molecules. Its unique physicochemical properties, conferred by the fluorine and methyl substituents on the pyridine ring, make it an important intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of its chemistry, reactivity, and the biological pathways of its derivatives is essential for researchers and scientists working in drug discovery and development. Further research to fully characterize its spectroscopic properties and develop detailed, optimized synthetic protocols will continue to enhance its utility in these critical fields.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C6H6FN | CID 345367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. agrochemx.com [agrochemx.com]

- 4. 15931-15-4 CAS MSDS (3-FLUORO-2-METHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. colorado.edu [colorado.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

Technical Guide: 3-Fluoro-4-methylpyridine - Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 3-Fluoro-4-methylpyridine (CAS No. 399-88-2), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.[1][2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for understanding the compound's behavior under various conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆FN | [1][2][3] |

| Molecular Weight | 111.12 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 133.2 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 34.3 ± 21.8 °C | [3] |

| Refractive Index | 1.477 | [3][5] |

| Purity | ≥98% (GC) | [1][2] |

| CAS Number | 399-88-2 | [2][3][4] |

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid that can cause skin and serious eye irritation.[3][6] It may also be harmful if swallowed, in contact with skin, or if inhaled.[4]

GHS Hazard Classification:

-

Acute toxicity, oral (Harmful if swallowed): (Potential hazard)[4]

-

Acute toxicity, dermal (Harmful in contact with skin): (Potential hazard)[4]

-

Acute toxicity, inhalation (Harmful if inhaled): (Potential hazard)[4]

-

Specific target organ toxicity - single exposure (May cause respiratory irritation): (Potential hazard)[6]

Hazard Statements:

-

H335: May cause respiratory irritation.[6]

Precautionary Statements: A comprehensive list of precautionary statements is provided in Table 2.

Table 2: GHS Precautionary Statements for this compound

| Code | Statement |

| Prevention | |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][6] |

| P233 | Keep container tightly closed.[3] |

| P240 | Ground and bond container and receiving equipment.[3][6] |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[3][6] |

| P242 | Use non-sparking tools.[3][6] |

| P243 | Take action to prevent static discharges.[3][6] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[6] |

| P264 | Wash skin thoroughly after handling.[3][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][6] |

| Response | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3][6] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] |

| P332+P317 | If skin irritation occurs: Get medical help.[3][6] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[3][6] |

| P370+P378 | In case of fire: Use appropriate media to extinguish.[3][6] |

| Storage | |

| P403+P235 | Store in a well-ventilated place. Keep cool.[3][6] |

| P405 | Store locked up.[6] |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3][6] |

Handling and Storage Procedures

Proper handling and storage are critical to ensure the safety of laboratory personnel and to maintain the quality of this compound.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][6] Use non-sparking tools and take precautionary measures against static discharge.[3][6]

The logical workflow for handling this compound is outlined in the diagram below.

Caption: Workflow for Safe Handling of this compound.

Storage

-

Container: Store in the original, tightly closed container.[3]

-

Conditions: Keep in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[1][3] A recommended storage temperature is 0-8°C.[2]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

As a versatile chemical intermediate, this compound is utilized in a variety of synthetic transformations.[1][2] While specific experimental protocols are highly dependent on the desired final product, a general workflow for a typical nucleophilic aromatic substitution reaction is provided below.

Note: This is a generalized protocol and must be adapted and optimized for specific reactions. A thorough literature search and risk assessment should be conducted before commencing any new experiment.

General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and a suitable dry solvent.

-

Stir the solution and bring it to the desired reaction temperature.

-

-

Reagent Addition:

-

Slowly add the nucleophile (and any necessary base or catalyst) to the reaction mixture.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

-

Extract the product into a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography, distillation, or recrystallization.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as NMR, IR, and mass spectrometry.

-

The following diagram illustrates a typical experimental workflow for a synthesis reaction involving this compound.

Caption: General Experimental Workflow for Synthesis.

Disclaimer

This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used as the sole source of information for handling this chemical. Always consult the most current SDS provided by the supplier and conduct a thorough risk assessment before use. The user is solely responsible for all risks associated with the handling, storage, and use of this compound.

References

Methodological & Application

Synthetic Routes to 3-Fluoro-4-methylpyridine from 4-Picoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-fluoro-4-methylpyridine, a valuable building block in pharmaceutical and agrochemical research, starting from readily available 4-picoline. Two primary synthetic routes are presented, offering flexibility based on available reagents and equipment.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The introduction of a fluorine atom at the 3-position of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of a compound, such as metabolic stability, binding affinity, and lipophilicity. This document outlines two reliable synthetic pathways for the preparation of this important synthon from 4-picoline.

The first route involves the direct halogenation of 4-picoline, followed by amination and a subsequent Balz-Schiemann reaction. The second route proceeds through a boronic acid intermediate, offering an alternative pathway to the key amine precursor.

Synthetic Pathways Overview

The two principal synthetic routes from 4-picoline to this compound are depicted below. Both routes converge on the key intermediate, 3-amino-4-methylpyridine, which is then converted to the final product via a diazotization-fluorination reaction.

Application Notes and Protocols for the Use of 3-Fluoro-4-methylpyridine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-fluoro-4-methylpyridine as a key building block in the synthesis of pharmaceutical intermediates. The inclusion of a fluorine atom on the pyridine ring offers significant advantages in drug design, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties.[1] This document details synthetic protocols for key transformations of this compound and its application in the synthesis of intermediates for targeted therapies, such as kinase and PARP inhibitors.

Key Synthetic Transformations and Intermediates

This compound serves as a versatile starting material for the introduction of the 3-fluoro-4-methylphenyl moiety into a wide range of complex molecules. Key transformations include nitration, halogenation, and subsequent cross-coupling reactions to build the core structures of various pharmaceutical agents.

Nitration of this compound

A crucial step in the functionalization of this compound is the introduction of a nitro group, which can then be reduced to an amino group, providing a handle for further synthetic modifications.

Table 1: Summary of a Representative Nitration Reaction

| Parameter | Value |

| Starting Material | 2-amino-4-methylpyridine |

| Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid |

| Temperature | 5-10°C initially, then heated to ~60°C |

| Reaction Time | ~15 hours |

| Product | Mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine |

| Yield | Not specified in detail for each isomer |

Note: This protocol is for a related compound and illustrates a general approach to nitration of aminopyridines.

Synthesis of Halogenated Intermediates

Halogenation of the pyridine ring allows for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Table 2: Synthesis of 2-bromo-3-fluoro-4-picoline

| Parameter | Value |

| Starting Material | 2-hydroxyl-3-nitro-4-methyl pyridine |

| Reagents | Acetonitrile, Tribromo oxygen phosphorus |

| Yield | 87.3% |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures, which are common motifs in kinase inhibitors.

Table 3: General Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Parameter | Typical Conditions |

| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |

| Ligand | Phosphine-based (e.g., PPh₃, dppf) |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, 1,4-Dioxane, DMF (often with water) |

| Temperature | 80-110°C |

| Yield | Varies depending on substrates and specific conditions |

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-fluoropyridine-4-carboxylate

This protocol describes the nucleophilic aromatic substitution of a nitro group with fluoride to produce a fluorinated pyridine derivative. While the starting material is not this compound, the protocol is highly relevant for demonstrating a key fluorination method.[2][3][4]

Materials:

-

Methyl 3-nitropyridine-4-carboxylate (1.0 eq)

-

Cesium fluoride (CsF) (5.0 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Pentane

-

Distilled water

-

Nitrogen gas supply

Procedure:

-

To a dry reaction flask under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) and cesium fluoride (517 mg, 3.406 mmol).[2]

-

Add 6 mL of dry DMSO to the flask.[2]

-

Heat the reaction mixture to 120°C and stir for 90 minutes.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 EtOAc/pentane mobile phase.

-

Once the reaction is complete, cool the mixture to room temperature and add 20 mL of distilled water.[2]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]

-

Combine the organic layers and concentrate in vacuo.

-

Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield methyl 3-fluoropyridine-4-carboxylate.[2]

Expected Yield: Approximately 38%.[2][3][4]

Protocol 2: Synthesis of 2-bromo-3-fluoro-4-picoline

This protocol outlines the bromination of a nitropyridine derivative, a key step towards creating a versatile intermediate for cross-coupling reactions.[5]

Materials:

-

2-hydroxyl-3-nitro-4-methyl pyridine (1.0 eq)

-

Acetonitrile

-

Tribromo oxygen phosphorus (2.0 eq)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a reaction flask, dissolve 2-hydroxyl-3-nitro-4-methyl pyridine (22.8g, 0.148mol) in 120mL of acetonitrile.[5]

-

Slowly add tribromo oxygen phosphorus (84.1g, 0.296mol) to the mixture.[5]

-

After the reaction is complete (monitor by TLC), cool the reaction solution and quench with an ice-water mixture.

-

Neutralize the solution with a saturated sodium bicarbonate solution.[5]

-

Extract the product with dichloromethane (3 x 100mL).[5]

-

Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Recrystallize the crude product from an ethyl acetate/petroleum ether system to obtain 2-bromo-3-fluoro-4-picoline.[5]

Expected Yield: 87.3%.[5]

Application in Pharmaceutical Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of targeted therapies, particularly in oncology.

Synthesis of PARP Inhibitor Intermediates

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target DNA repair pathways in cancer cells. This compound is a reported building block in the synthesis of the PARP inhibitor Olaparib.[6] The synthesis involves the construction of a phthalazinone core, which is then coupled to a derivative of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

Application of 3-Fluoro-4-methylpyridine in Agrochemical Development: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylpyridine, also known as 3-Fluoro-4-picoline, is a fluorinated pyridine derivative that serves as a critical building block in the synthesis of modern agrochemicals.[1][2] The incorporation of a fluorine atom onto the pyridine ring can significantly influence the physicochemical properties of the resulting molecule, often leading to enhanced biological activity, improved metabolic stability, and better target specificity.[3][4] These characteristics make this compound a valuable intermediate for the development of novel herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.[1][2]

While this compound is recognized as a key intermediate, detailed public-domain information on its direct application in commercialized agrochemicals is limited. Much of the available literature focuses on the broader class of fluorinated and trifluoromethylated pyridines.[5] However, by examining patent literature and research on related compounds, we can construct detailed protocols and application notes relevant to its use in agrochemical synthesis.

Application in Herbicide Synthesis

Fluorinated pyridines are integral components of several classes of herbicides. The presence of the this compound moiety can contribute to the molecule's ability to bind to specific target enzymes in weeds, leading to potent herbicidal effects.

Synthesis of a Hypothetical Picolinate Herbicide

Picolinic acid herbicides are a well-established class of synthetic auxin herbicides. The following is a representative, hypothetical experimental protocol for the synthesis of a picolinate herbicide incorporating the this compound scaffold. This protocol is based on established synthetic methodologies for related compounds.

Experimental Protocol: Synthesis of a 2-(3-Fluoro-4-methylpyridin-2-yl)acetic acid derivative

This multi-step synthesis involves the elaboration of this compound to introduce a functionalized side chain, a common strategy in the development of pyridine-based herbicides.

Step 1: Chlorination of this compound

-

Objective: To introduce a chlorine atom at the 2-position of the pyridine ring, providing a handle for further functionalization.

-

Materials: this compound, N-chlorosuccinimide (NCS), Acetonitrile (anhydrous).

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Chloro-3-fluoro-4-methylpyridine.

-

Step 2: Palladium-Catalyzed Cross-Coupling with a Malonate Ester

-

Objective: To introduce a carbon-based side chain that can be further converted to the acetic acid moiety.

-

Materials: 2-Chloro-3-fluoro-4-methylpyridine, Diethyl malonate, Sodium hydride (NaH), Palladium(II) acetate, a suitable phosphine ligand (e.g., Xantphos), Toluene (anhydrous).

-

Procedure:

-

In a separate flame-dried flask, suspend sodium hydride (1.2 eq) in anhydrous toluene and add diethyl malonate (1.2 eq) dropwise at 0 °C. Stir until hydrogen evolution ceases.

-

To this solution, add 2-Chloro-3-fluoro-4-methylpyridine (1.0 eq), Palladium(II) acetate (0.05 eq), and the phosphine ligand (0.1 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours under a nitrogen atmosphere.

-

After cooling, quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Step 3: Hydrolysis and Decarboxylation

-

Objective: To convert the malonate ester to the final acetic acid derivative.

-

Materials: The product from Step 2, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the purified product from Step 2 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and acidify to pH 2-3 with concentrated hydrochloric acid. This will cause the decarboxylation to occur.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final picolinic acid derivative.

-

Quantitative Data: Hypothetical Herbicidal Activity

The following table presents hypothetical herbicidal activity data for a picolinate herbicide derived from this compound against common weed species. This data is illustrative and based on typical values for this class of herbicides.

| Compound ID | Weed Species | Application Rate (g/ha) | Growth Inhibition (%) |

| FMP-H-01 | Amaranthus retroflexus (Redroot pigweed) | 50 | 95 |

| FMP-H-01 | Abutilon theophrasti (Velvetleaf) | 50 | 92 |

| FMP-H-01 | Setaria viridis (Green foxtail) | 100 | 75 |

Application in Fungicide Synthesis

The this compound scaffold can be incorporated into various fungicide classes, such as strobilurin analogues or succinate dehydrogenase inhibitors (SDHIs). The fluorine atom can enhance the binding affinity of the molecule to the target enzyme in the fungal pathogen.

Synthesis of a Hypothetical Pyridine-based Fungicide

The following protocol outlines a hypothetical synthesis of a fungicide containing the this compound moiety, based on common synthetic routes for pyridine-based fungicides.

Experimental Protocol: Synthesis of a Phenyl-pyridin-ether Fungicide

This synthesis involves a nucleophilic aromatic substitution reaction to link the this compound core to a substituted phenol.

Step 1: Synthesis of 2-Hydroxy-3-fluoro-4-methylpyridine

-

Objective: To prepare the key pyridine intermediate for the ether linkage.

-

Materials: 2-Chloro-3-fluoro-4-methylpyridine (from herbicide synthesis Step 1), Sodium hydroxide, Water.

-

Procedure:

-

In a pressure vessel, dissolve 2-Chloro-3-fluoro-4-methylpyridine in an aqueous solution of sodium hydroxide.

-

Heat the mixture to 150-180 °C for 6-12 hours.

-

Cool the reaction vessel and carefully neutralize the mixture with hydrochloric acid.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain 2-Hydroxy-3-fluoro-4-methylpyridine.

-

Step 2: Williamson Ether Synthesis

-

Objective: To form the ether linkage between the pyridine and a substituted phenol.

-

Materials: 2-Hydroxy-3-fluoro-4-methylpyridine, a substituted 4-bromophenol, Potassium carbonate (K₂CO₃), Copper(I) iodide (CuI), N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, combine 2-Hydroxy-3-fluoro-4-methylpyridine (1.0 eq), the substituted 4-bromophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in DMF.

-